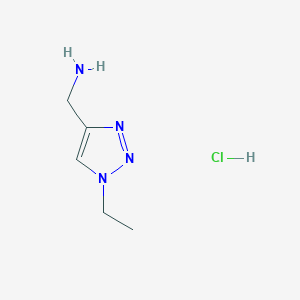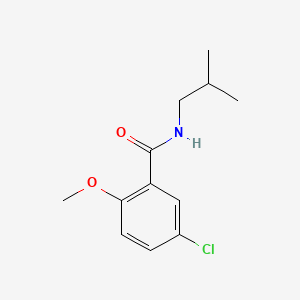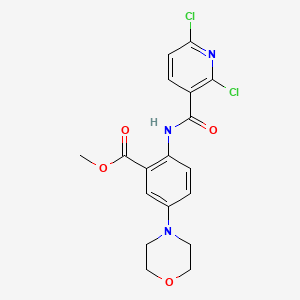
Methyl 2-(2,6-dichloropyridine-3-amido)-5-(morpholin-4-yl)benzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 2-(2,6-dichloropyridine-3-amido)-5-(morpholin-4-yl)benzoate is a synthetic organic compound that combines a pyridine ring with a benzoate ester and a morpholine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-(2,6-dichloropyridine-3-amido)-5-(morpholin-4-yl)benzoate typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Amide Bond: The starting material, 2,6-dichloropyridine-3-carboxylic acid, is first converted to its acid chloride using thionyl chloride. This intermediate is then reacted with 5-(morpholin-4-yl)benzoic acid to form the amide bond.
Esterification: The resulting amide is then esterified with methanol in the presence of a catalyst such as sulfuric acid to yield the final product.
Industrial Production Methods
Industrial production of this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. This might include the use of continuous flow reactors and more efficient catalysts to streamline the process.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-(2,6-dichloropyridine-3-amido)-5-(morpholin-4-yl)benzoate can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atoms on the pyridine ring can be substituted with other nucleophiles.
Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.
Oxidation and Reduction: The compound can undergo oxidation or reduction reactions depending on the reagents used.
Common Reagents and Conditions
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Hydrolysis: Acidic or basic conditions with water.
Oxidation: Oxidizing agents like potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride.
Major Products
Substitution: Products with different substituents on the pyridine ring.
Hydrolysis: 2-(2,6-dichloropyridine-3-amido)-5-(morpholin-4-yl)benzoic acid.
Oxidation/Reduction: Various oxidized or reduced forms of the original compound.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for more complex molecules. Its unique structure allows for various modifications, making it useful in synthetic organic chemistry.
Biology and Medicine
In medicinal chemistry, Methyl 2-(2,6-dichloropyridine-3-amido)-5-(morpholin-4-yl)benzoate may be explored for its potential as a pharmacophore. Its structural components suggest it could interact with biological targets such as enzymes or receptors, making it a candidate for drug development.
Industry
In the industrial sector, this compound could be used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism by which Methyl 2-(2,6-dichloropyridine-3-amido)-5-(morpholin-4-yl)benzoate exerts its effects would depend on its specific application. In a biological context, it might interact with molecular targets such as enzymes or receptors, potentially inhibiting or activating them. The pathways involved would be specific to the target and the biological system .
Comparison with Similar Compounds
Similar Compounds
Methyl 2-(2,6-dichloropyridine-3-amido)-5-(piperidin-4-yl)benzoate: Similar structure but with a piperidine ring instead of a morpholine ring.
Methyl 2-(2,6-dichloropyridine-3-amido)-5-(pyrrolidin-4-yl)benzoate: Similar structure but with a pyrrolidine ring.
Uniqueness
Methyl 2-(2,6-dichloropyridine-3-amido)-5-(morpholin-4-yl)benzoate is unique due to the presence of the morpholine ring, which can impart different chemical and biological properties compared to similar compounds with different ring structures. This uniqueness can influence its reactivity, solubility, and interaction with biological targets.
Properties
IUPAC Name |
methyl 2-[(2,6-dichloropyridine-3-carbonyl)amino]-5-morpholin-4-ylbenzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17Cl2N3O4/c1-26-18(25)13-10-11(23-6-8-27-9-7-23)2-4-14(13)21-17(24)12-3-5-15(19)22-16(12)20/h2-5,10H,6-9H2,1H3,(H,21,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VKTSBHIIRAAYOP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C=CC(=C1)N2CCOCC2)NC(=O)C3=C(N=C(C=C3)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17Cl2N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
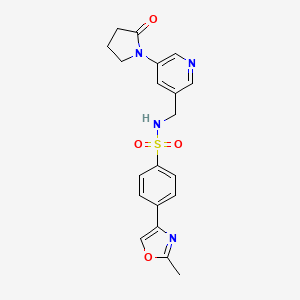
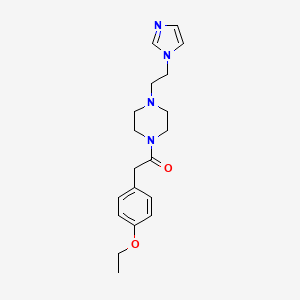
![4-[3-(3-bromophenyl)-1,2,4-oxadiazol-5-yl]-2-(4-methylphenyl)phthalazin-1(2H)-one](/img/structure/B2686533.png)
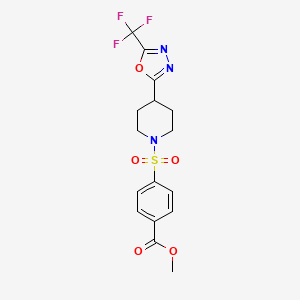
![5-(4-fluorobenzyl)-2-methyl-7-phenylthiazolo[4,5-d]pyridazin-4(5H)-one](/img/structure/B2686536.png)
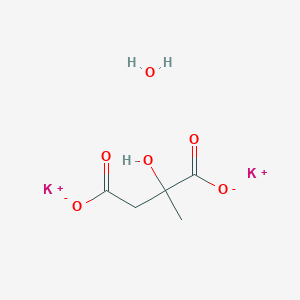
![N-(3-chloro-4-fluorophenyl)-N'-{2-hydroxy-2-[4-(methylsulfanyl)phenyl]ethyl}ethanediamide](/img/structure/B2686539.png)
![4-Amino-N-[2-(dimethylamino)ethyl]-1-propyl-1H-pyrazole-5-carboxamide](/img/structure/B2686540.png)
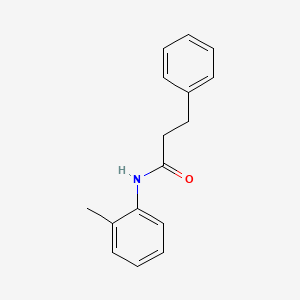

![4-[(2,4-Dimethylphenyl)sulfanyl]-6-phenylfuro[2,3-d]pyrimidine](/img/structure/B2686546.png)

